4-Nitrophenylglyoxal

Enzyme Kinetics Arginine Modification Reagent Reactivity

Researchers requiring precise arginine quantitation face slow kinetics and lack of spectrophotometric readout when using generic α-dicarbonyls. 4-Nitrophenylglyoxal eliminates these bottlenecks: - >500-fold faster arginine modification vs. unsubstituted phenylglyoxal, enabling rapid enzyme inactivation. - Stable chromophore (λmax 475 nm) allows direct colorimetric detection without secondary labeling. - Defined pH-dependent kinetics (pH 7.0-11.0) provide tunable reaction control from gentle labeling to complete modification.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 4974-57-6
Cat. No. B1210231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylglyoxal
CAS4974-57-6
Synonyms4-nitrophenylglyoxal
para-nitrophenylglyoxal
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-]
InChIInChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H
InChIKeyILVKBBGIGNSVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenylglyoxal: Arginine-Selective α-Dicarbonyl Reagent


4-Nitrophenylglyoxal (4-NPG), also known as p-nitrophenylglyoxal, is a chromophoric α-dicarbonyl reagent primarily utilized for the selective modification and quantitative detection of arginine residues in proteins [1]. As a para-nitro substituted derivative of phenylglyoxal, it retains the α-dicarbonyl core that reacts with guanidino groups under mild aqueous conditions, while the nitro group confers enhanced reactivity and a spectrophotometric handle for sensitive detection [2]. The compound is commercially available in both anhydrous (CAS 4974-57-6, MW 179.13) and hydrate forms, with applications spanning enzymology, membrane transport studies, and analytical biochemistry .

Arginine-selective chemical modification in proteins under mild aqueous conditions
Chromophoric detection at 475 nm for spectrophotometric quantification without complex instrumentation
Enhanced reactivity over unsubstituted phenylglyoxal supports efficient arginine labeling workflows
Suitable for enzymology, membrane transport studies, and analytical biochemistry applications

Why Generic α-Dicarbonyls Cannot Replace 4-Nitrophenylglyoxal


The procurement of generic α-dicarbonyl reagents such as phenylglyoxal, 2,3-butanedione, or 1,2-cyclohexanedione as substitutes for 4-nitrophenylglyoxal is not scientifically justifiable without compromising experimental outcomes. Structural modification, specifically the introduction of a para-nitro group on the phenyl ring, fundamentally alters both the intrinsic chemical reactivity and the detection capability of the reagent [1]. Empirical kinetic studies demonstrate that the presence of this nitro group can accelerate the rate of arginine modification by over 500-fold compared to the unsubstituted parent compound, phenylglyoxal, in certain enzymatic systems [2]. Furthermore, the chromophoric nature of 4-NPG and its derivatives (e.g., 4-hydroxy-3-nitrophenylglyoxal) enables direct spectrophotometric quantification of the reaction product, a functionality completely absent in non-chromophoric alternatives like phenylglyoxal or 2,3-butanedione [3]. Therefore, substituting 4-NPG with a non-nitrated analog will result in drastically slower reaction kinetics and a loss of quantitative colorimetric readout, invalidating established analytical and functional assays.

Reactivity
4-Nitrophenylglyoxal
Reported >500-fold faster inactivation of D-β-hydroxybutyrate dehydrogenase
Phenylglyoxal / other α-dicarbonyls
Significantly slower kinetics may not support rapid arginine modification protocols
Detection
4-Nitrophenylglyoxal
Direct colorimetric readout at 475 nm via nitro-chromophore
Phenylglyoxal / 2,3-butanedione
No inherent chromophoric handle; requires secondary detection methods
Reversibility
4-Hydroxy-3-nitrophenylglyoxal (derivative)
Reversible, competitive inhibitor for anion transport studies
Phenylglyoxal
Irreversible modification may not permit kinetic analyses of transport systems

Quantitative Evidence for 4-Nitrophenylglyoxal Selection


Enzyme Inactivation Kinetics vs. Phenylglyoxal

4-Hydroxy-3-nitrophenylglyoxal (HNPG), a closely related chromophoric derivative of 4-nitrophenylglyoxal, exhibits dramatically enhanced reactivity compared to the unsubstituted phenylglyoxal (PG) in inactivating D-β-hydroxybutyrate dehydrogenase. The second-order inactivation rate constant for HNPG is more than 500 times higher than that for PG [1].

Enzyme Inactivation Kinetics
Head-to-head
>500-fold higher second-order rate constant for HNPG vs. phenylglyoxal
Reported reactivity difference supports nitrated derivative selection for efficient arginine modification.
Inactivation of D-β-hydroxybutyrate dehydrogenase; conditions as per cited study.
Enzyme Kinetics Arginine Modification Reagent Reactivity

Reversible Inhibition of Erythrocyte Anion Transport

4-Hydroxy-3-nitrophenylglyoxal (HNPG) acts as a reversible, competitive inhibitor of anion transport in human red blood cells, a property that enables precise kinetic analysis. The half-maximal inhibitory concentration (IC50) for sulfate self-exchange is 0.13 mM at pH 8.0 and 0.36 mM at pH 7.4, with a Hill coefficient of approximately 1 [1].

Anion Transport Inhibition
Head-to-head
IC50 0.13 mM (pH 8.0) and 0.36 mM (pH 7.4) for sulfate exchange; reversible vs. irreversible phenylglyoxal
Reversible inhibition and defined IC50 values support quantitative membrane transport kinetic analysis.
Human red blood cell band 3 protein; Hill coefficient ~1.
Membrane Transport Reversible Inhibition Anion Exchange

Stoichiometry of Enzyme Active Site Labeling

Modification of malate dehydrogenases from pig heart mitochondria and Bacillus subtilis with 4-hydroxy-3-nitrophenylglyoxal results in complete loss of enzymatic activity concomitant with the incorporation of exactly 2 reagent molecules per enzyme subunit [1]. Given the established stoichiometry of two reagent molecules per arginine residue for α-dicarbonyls, this indicates the modification of a single essential arginine residue [2].

Active Site Stoichiometry
Class-level
2 reagent molecules incorporated per enzyme subunit for complete inactivation
Consistent 2:1 labeling stoichiometry indicates modification of a single essential arginine.
Malate dehydrogenase (pig heart, Bacillus subtilis); aligns with established α-dicarbonyl:arginine ratio.
Enzyme Mechanism Stoichiometry Active Site Labeling

Colorimetric Arginine Quantification Assay

A validated colorimetric method using p-nitrophenylglyoxal has been established for determining arginine residues in proteins. The reaction, performed in the presence of 0.15 M sodium ascorbate under mildly alkaline conditions, produces a stable colored product with a maximum absorbance at 475 nm . The assay yields arginine content values that agree well with established values from amino acid analysis, demonstrating its accuracy [1].

Colorimetric Quantification
Supporting evidence
Absorbance at 475 nm, stable colored product in 0.15 M sodium ascorbate; agreement with amino acid analysis
Reported colorimetric method provides an accessible alternative to amino acid analysis for arginine quantitation.
Assay conditions as validated in literature; review for specific protein matrix compatibility.
Analytical Chemistry Colorimetric Assay Protein Quantification

pH-Dependent Reaction Kinetics

Kinetic studies on the reaction of p-nitrophenylglyoxal with canavanine, an arginine analog, demonstrate a second-order rate constant that increases with pH across the range of pH 7.0 to 11.0. This pH dependence is attributed to general base catalysis rather than simple deprotonation of the guanidino group [1].

pH-Dependent Kinetics
Class-level
Second-order rate constant increases with pH from 7.0 to 11.0; general base catalysis mechanism
Predictable pH-rate profile supports tunable reaction conditions for controlled arginine modification.
Canavanine model; qualitative trend consistent with reported α-dicarbonyl behavior.
Reaction Kinetics pH Dependence Chemical Biology

Research and Industrial Application Scenarios


Arginine Quantitation in Proteins and Biological Fluids

Procurement is recommended for laboratories requiring a simple, validated colorimetric method to quantify arginine residues in proteins. The assay, based on the reaction of p-nitrophenylglyoxal with arginine in the presence of sodium ascorbate to yield a stable colored product (λmax 475 nm), provides results in good agreement with amino acid analysis [1]. This method is particularly well-suited for routine protein quality control, arginase activity assays , and determining the extent of arginine modification in chemical biology studies.

Active Site Arginine Studies in Enzyme Mechanisms

Researchers elucidating the catalytic role of arginine residues in enzymes should prioritize 4-hydroxy-3-nitrophenylglyoxal (HNPG), a derivative of 4-nitrophenylglyoxal. Its >500-fold enhanced reactivity over phenylglyoxal enables rapid and efficient inactivation [1], while its defined 2:1 (reagent:arginine) modification stoichiometry allows for precise quantification of the number of essential arginine residues. Protection experiments with substrates or coenzymes can further delineate the location of these residues within the active site or binding pocket.

Anion Transport Mechanism Probes in Membrane Proteins

For studies of anion transport, such as in the erythrocyte band 3 protein, HNPG is the reagent of choice due to its unique reversible inhibitory action. Unlike the irreversible modification caused by phenylglyoxal, HNPG's reversibility permits detailed kinetic analyses, including determination of IC50 values (e.g., 0.13 mM for sulfate exchange at pH 8.0) and Hill coefficients [1]. This allows researchers to quantitatively characterize the anion binding site and understand transport mechanisms without permanently disabling the protein.

Kinetic Control in Bioconjugation Reactions

When precise kinetic control over arginine modification is required, the well-characterized pH-dependent second-order kinetics of p-nitrophenylglyoxal offer a distinct advantage. The reaction rate increases predictably with pH between 7.0 and 11.0 due to general base catalysis [1]. This knowledge enables researchers to tailor reaction conditions—for instance, using a lower pH for slower, more controlled labeling of sensitive proteins or a higher pH for rapid, complete modification in robust systems.

Application
Selection Property
Validation Focus
Arginine quantitation in proteins
Chromophoric detection at 475 nm
Agreement with amino acid analysis review
Enzyme active-site arginine identification
Enhanced reactivity and 2:1 labeling stoichiometry
Protection experiment endpoint review
Anion transport kinetic analysis
Reversible, competitive inhibitor profile
IC50 and Hill coefficient determination
pH-dependent bioconjugation control
Predictable pH-rate profile (7.0-11.0)
Reaction condition optimization review

Technical Documentation Hub

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47 linked technical documents
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